molecular formula C16H22F3NO3S B7150741 N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide

N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B7150741
M. Wt: 365.4 g/mol
InChI Key: HZHBWLPAFVZGMR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the trifluoromethyl group often imparts unique chemical properties, including increased lipophilicity and metabolic stability.

Properties

IUPAC Name

N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3NO3S/c1-12(21)11-20(13-7-3-2-4-8-13)24(22,23)15-10-6-5-9-14(15)16(17,18)19/h5-6,9-10,12-13,21H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBWLPAFVZGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 2-(trifluoromethyl)benzenesulfonyl chloride with cyclohexylamine under basic conditions.

    Introduction of the hydroxypropyl group: This step involves the alkylation of the intermediate product with an appropriate hydroxypropylating agent, such as 2-chloropropanol, under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group is generally stable, but under certain conditions, it can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible development as a pharmaceutical agent, particularly in antibacterial or antifungal therapies.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, thereby preventing bacterial growth. The trifluoromethyl group may enhance binding affinity to the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-2-(trifluoromethyl)benzenesulfonamide
  • N-cyclohexyl-N-(2-hydroxyethyl)-2-(trifluoromethyl)benzenesulfonamide
  • N-cyclohexyl-N-(2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-cyclohexyl-N-(2-hydroxypropyl)-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxypropyl group can influence solubility and reactivity, while the trifluoromethyl group can enhance metabolic stability and lipophilicity.

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